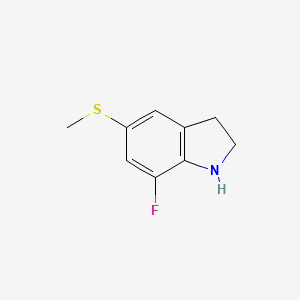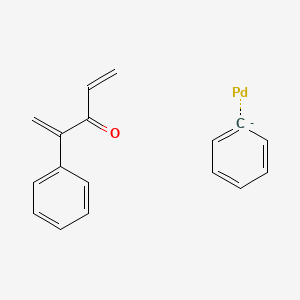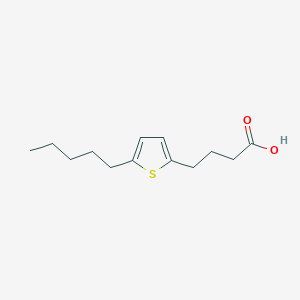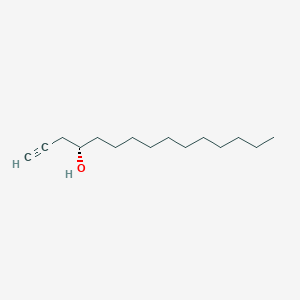
(S)-pentadec-1-yn-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-pentadec-1-yn-4-ol is an organic compound characterized by a long carbon chain with a terminal alkyne group and a hydroxyl group at the fourth carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-pentadec-1-yn-4-ol typically involves the use of stereoselective methods to ensure the correct configuration of the hydroxyl group. One common approach is the asymmetric reduction of a suitable precursor, such as a ketone or an alkyne, using chiral catalysts or reagents. For example, the reduction of pentadec-1-yne-4-one with a chiral reducing agent can yield this compound with high enantiomeric purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes that optimize yield and purity. These methods often utilize advanced catalytic systems and continuous flow reactors to ensure efficient and cost-effective production. The choice of catalysts, reaction conditions, and purification techniques are critical factors in the industrial synthesis of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-pentadec-1-yn-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst is often employed.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for converting the hydroxyl group to a halide.
Major Products
Oxidation: Pentadec-1-yne-4-one or pentadec-1-yne-4-oic acid.
Reduction: Pentadec-1-en-4-ol or pentadecane.
Substitution: Pentadec-1-yn-4-chloride or pentadec-1-yn-4-bromide.
Wissenschaftliche Forschungsanwendungen
(S)-pentadec-1-yn-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Wirkmechanismus
The mechanism of action of (S)-pentadec-1-yn-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the alkyne group can participate in π-π interactions or undergo cycloaddition reactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-pentadec-1-yn-4-ol: The enantiomer of (S)-pentadec-1-yn-4-ol, with similar chemical properties but different biological activity.
Pentadec-1-yn-4-one: A ketone derivative with different reactivity and applications.
Pentadec-1-yn-4-oic acid: A carboxylic acid derivative with distinct chemical behavior.
Uniqueness
This compound is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological targets. This stereochemical specificity makes it a valuable compound for research and industrial applications, where enantiomeric purity is crucial.
Eigenschaften
Molekularformel |
C15H28O |
|---|---|
Molekulargewicht |
224.38 g/mol |
IUPAC-Name |
(4S)-pentadec-1-yn-4-ol |
InChI |
InChI=1S/C15H28O/c1-3-5-6-7-8-9-10-11-12-14-15(16)13-4-2/h2,15-16H,3,5-14H2,1H3/t15-/m1/s1 |
InChI-Schlüssel |
RTOSBUGIFPEVLJ-OAHLLOKOSA-N |
Isomerische SMILES |
CCCCCCCCCCC[C@@H](CC#C)O |
Kanonische SMILES |
CCCCCCCCCCCC(CC#C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


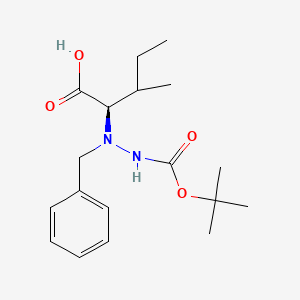

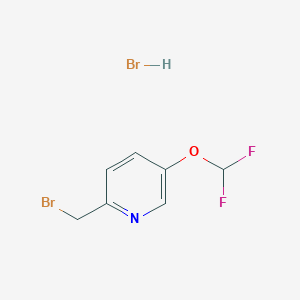
![3-Oxazolidinecarboxylic acid, 2,2-dimethyl-4-(2-propen-1-yl)-5-[(1R,2R)-1,2,3-trihydroxypropyl]-, 1,1-dimethylethyl ester, (4R,5R)-](/img/structure/B15061957.png)
![1-[(1R,6S)-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B15061971.png)
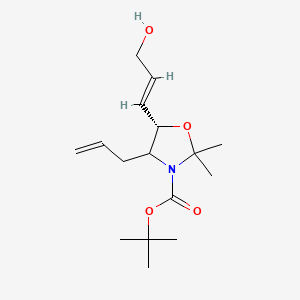
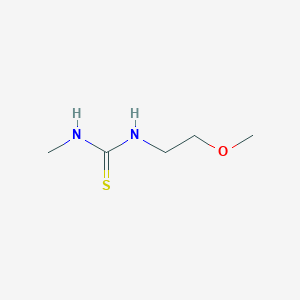
![(R)-N-ethyl-N-(2-(3-methoxypropyl)-1,1-dioxido-6-sulfamoyl-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-4-yl)acetamide](/img/structure/B15061978.png)
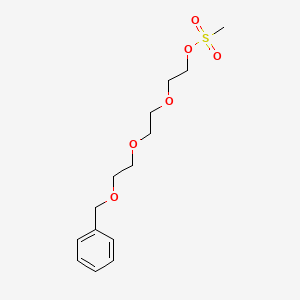
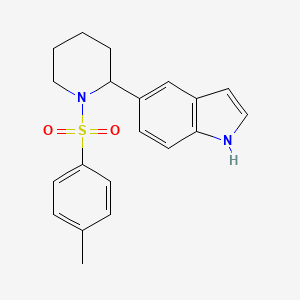
![tert-Butyl (5-bromo-3-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B15061997.png)
